(1R,2S)-2-aminocyclohexanol hydrochloride

描述

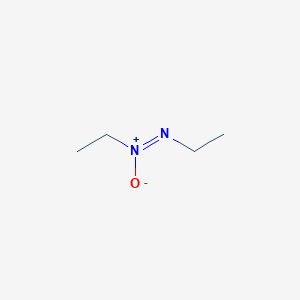

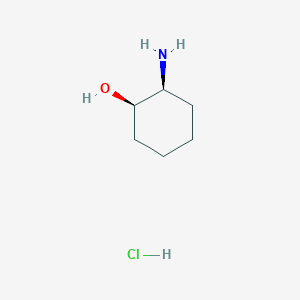

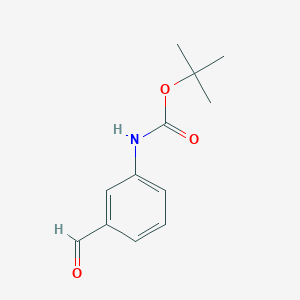

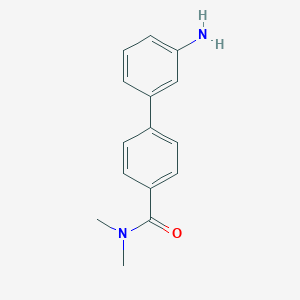

“(1R,2S)-2-aminocyclohexanol hydrochloride” is a chiral compound with a chemical formula of C6H14ClNO . It is a versatile chemical compound used in scientific research, offering unique properties that make it valuable in various applications, including drug synthesis, catalysis, and organic reactions.

Synthesis Analysis

The synthesis of “(1R,2S)-2-aminocyclohexanol hydrochloride” involves two stages . In the first stage, (1R,2S)-2-aminocyclohexan-1-ol is mixed with (-)-dibenzoyl-L-tartaric acid monohydrate in ethanol at 20 - 25℃ for 2.67 hours under reflux. In the second stage, the diastereoisomeric salt obtained from the first stage is added with 3N aqueous hydrochloric acid solution to pH=2-3, extracted with ethyl acetate twice, and the water layer is distilled under reduced pressure. Toluene is added with water during the finishing process until the solid crude product is obtained .Molecular Structure Analysis

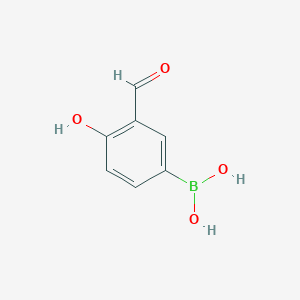

The molecular structure of “(1R,2S)-2-aminocyclohexanol hydrochloride” is represented by the SMILES notationC1CCC(C(C1)N)O.Cl . The InChI Key for this compound is LKKCSUHCVGCGFA-RIHPBJNCSA-N . Physical And Chemical Properties Analysis

“(1R,2S)-2-aminocyclohexanol hydrochloride” is a white to off-white crystalline powder . It has a molecular weight of 151.63 g/mol . It is soluble in water and other solvents like methanol and hot ethanol . The compound has a melting point range of 186.0°C to 190.0°C .科学研究应用

Drug Stability and Microbial Interaction

Research has been conducted to evaluate the stability of (1R,2S)-2-aminocyclohexanol hydrochloride in biological samples, particularly in the presence of microorganisms like Escherichia coli . This is crucial for forensic investigations where the integrity of biological evidence is paramount .

Reference Material for Clinical and Forensic Applications

As a certified reference material, (1R,2S)-2-aminocyclohexanol hydrochloride is used in the preparation of calibrators or controls for clinical or forensic applications. This includes quality control testing of dietary supplements containing ephedrine, a compound with a similar structure .

安全和危害

“(1R,2S)-2-aminocyclohexanol hydrochloride” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .

作用机制

Mode of Action

Ephedrine acts as an indirect sympathomimetic amine . It stimulates the release of norepinephrine, a neurotransmitter, which then interacts with α and β adrenergic receptors . This interaction leads to various physiological changes, such as increased heart rate, bronchial muscle relaxation, and vasoconstriction .

Biochemical Pathways

The action of ephedrine primarily affects the adrenergic signaling pathway. By increasing the activity of norepinephrine, it amplifies the signaling in this pathway, leading to enhanced sympathetic nervous system responses . The downstream effects can include increased cardiac output, bronchodilation, and central nervous system stimulation .

Pharmacokinetics

Ephedrine has a bioavailability of 85%, indicating a high degree of absorption into the body . It has minimal liver metabolism, allowing it to remain in the body for an extended period . The onset of action varies depending on the route of administration, with intravenous use being the fastest . Ephedrine has an elimination half-life of 3 to 6 hours, and its duration of action can last from 60 minutes (IV/IM) up to 4 hours (oral) . It is primarily excreted in the urine .

Result of Action

The action of ephedrine results in a range of physiological effects. These include increased heart rate and blood pressure (due to its action on cardiac α and β receptors), bronchodilation (helpful in conditions like asthma), and central nervous system stimulation . It can also lead to side effects such as trouble sleeping, anxiety, headache, hallucinations, and urinary retention .

Action Environment

The action of ephedrine can be influenced by various environmental factors. For instance, the presence of certain bacteria like Escherichia coli can negatively affect the stability of ephedrine in biological samples . Additionally, the efficacy of ephedrine can be affected by individual factors such as the user’s age, health status, and the presence of other medications .

属性

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-aminocyclohexanol hydrochloride | |

CAS RN |

190792-72-4, 6936-47-6 | |

| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)